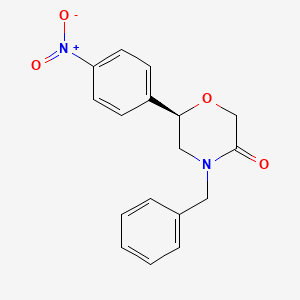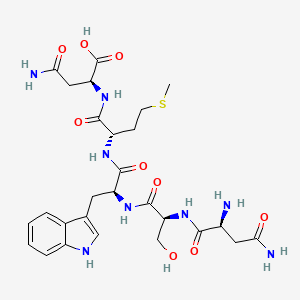![molecular formula C15H11BrN2O2 B14201427 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- CAS No. 858116-70-8](/img/structure/B14201427.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Analyse Des Réactions Chimiques
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- prevents the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, thereby inhibiting tumor growth and progression .
Comparaison Avec Des Composés Similaires
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)- is unique compared to other pyrrolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound also exhibits inhibitory activity against FGFRs but has different substituents that may affect its potency and selectivity.
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their biological targets and applications.
Propriétés
Numéro CAS |
858116-70-8 |
|---|---|
Formule moléculaire |
C15H11BrN2O2 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-4-2-3-9(5-11)14(19)13-8-18-15-12(13)6-10(16)7-17-15/h2-8H,1H3,(H,17,18) |
Clé InChI |
OKQFAXUYZWQTBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


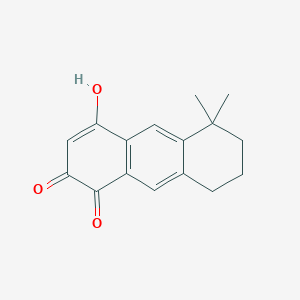
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
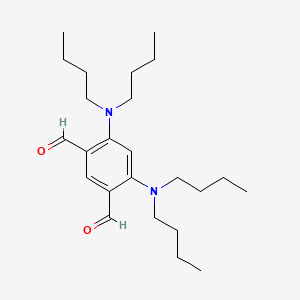
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
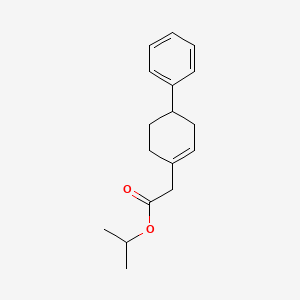
![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
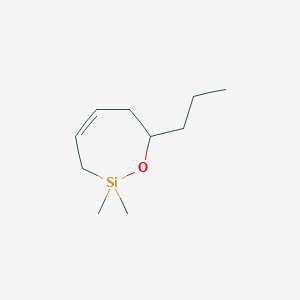
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
